2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid
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Overview
Description
2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is a novel compound identified as a highly potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer research . The compound’s unique structure allows it to bind effectively to the enzyme, making it a valuable tool in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid involves several key steps. The starting materials typically include 3,4-dihydroisoquinoline and benzoic acid derivatives. The reaction conditions often involve the use of sulfonyl chlorides and base catalysts to facilitate the formation of the sulfonamide linkage . The process may also include purification steps such as recrystallization to obtain the final product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the active site of the enzyme aldo-keto reductase AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby modulating the biological pathways in which AKR1C3 is involved .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of AKR1C3 with similar structural features.
2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid: Shares structural similarities and also targets AKR1C3.
Uniqueness
2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is unique due to its high potency and selectivity for AKR1C3, making it a valuable tool in cancer research . Its ability to bind effectively to the enzyme’s active site sets it apart from other inhibitors .
Properties
Molecular Formula |
C16H15NO4S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)14-7-3-4-8-15(14)22(20,21)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11H2,(H,18,19) |
InChI Key |
PVFLVIJFUKIIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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